2-(3,4-Dimethoxybenzoyl)phenyl acetate

Descripción

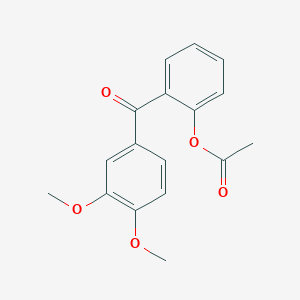

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(3,4-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-7-5-4-6-13(14)17(19)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXCVSGIOZLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641607 | |

| Record name | 2-(3,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-96-1 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(3,4-Dimethoxybenzoyl)phenyl Acetate (B1210297)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(3,4-Dimethoxybenzoyl)phenyl acetate, two primary disconnections are considered:

Ester Disconnection (C-O bond): This is the most straightforward disconnection, breaking the acetate ester linkage. This leads to 2-hydroxy-3',4'-dimethoxybenzophenone and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This approach suggests that the final step of the synthesis would be an esterification.

Ketone Disconnection (C-C bond): This involves disconnecting the benzoyl group from the phenyl acetate ring. This can be envisioned through a Friedel-Crafts acylation pathway, suggesting phenyl acetate and 3,4-dimethoxybenzoyl chloride as precursors. Alternatively, this bond can be formed via modern cross-coupling reactions.

These disconnections reveal two main synthetic pathways: either forming the benzophenone (B1666685) core first followed by esterification, or acetylating a phenol (B47542) derivative first and then introducing the benzoyl group.

Classical and Modern Synthetic Routes

The formation of the phenyl acetate moiety is a critical step, which can be performed either at the beginning or at the end of the synthesis.

If starting from 2-hydroxy-3',4'-dimethoxybenzophenone, a standard esterification can be employed. The reaction of the phenolic hydroxyl group with an acetylating agent is typically straightforward. Common methods include:

Reaction with Acetyl Chloride: In the presence of a base like pyridine (B92270) or triethylamine, 2-hydroxy-3',4'-dimethoxybenzophenone can be readily converted to the target compound. The base neutralizes the HCl byproduct. google.comresearchgate.net

Reaction with Acetic Anhydride: This is another common method, often catalyzed by a small amount of acid (like sulfuric acid) or a base (like sodium acetate). google.com

The choice of method can depend on the scale of the reaction and the desired purity of the product.

| Acetylating Agent | Catalyst/Base | Typical Conditions |

| Acetyl Chloride | Pyridine or Triethylamine | Anhydrous solvent (e.g., DCM, THF), 0°C to room temp |

| Acetic Anhydride | Sulfuric Acid or Sodium Acetate | Neat or in a solvent, often with heating |

This table presents common conditions for the esterification of phenols.

The introduction of the 3,4-dimethoxybenzoyl group is key to forming the benzophenone core. The Friedel-Crafts acylation is the most classical and widely used method for this transformation. nih.govnih.gov

This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride and a Lewis acid catalyst. youtube.com To synthesize this compound via this route, one would react phenyl acetate with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). beilstein-journals.orgyoutube.com

A significant challenge in this approach is directing the acylation to the ortho position of the acetate group. The acetate group is an ortho-, para-director; however, steric hindrance can influence the regioselectivity. The reaction conditions, including the choice of Lewis acid and solvent, can be optimized to favor the desired ortho-acylated product. beilstein-journals.org

| Lewis Acid Catalyst | Acylating Agent | Key Considerations |

| AlCl₃ | 3,4-Dimethoxybenzoyl chloride | Strong catalyst, can lead to side reactions. Stoichiometric amounts often required. |

| FeCl₃ | 3,4-Dimethoxybenzoyl chloride | Milder catalyst, can offer better selectivity. |

| ZnCl₂ | 3,4-Dimethoxybenzoyl chloride | Used for less reactive substrates. |

This table outlines common Lewis acids used in Friedel-Crafts acylation.

Modern synthetic chemistry offers powerful alternatives to classical methods, particularly through the use of transition metal-catalyzed cross-coupling reactions. These methods can provide higher yields and selectivity under milder conditions.

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon bonds. nih.gov For the synthesis of the benzophenone core, several strategies can be envisioned:

Suzuki Coupling: This would involve the coupling of an arylboronic acid with an aryl halide. For instance, 2-acetoxyphenylboronic acid could be coupled with 3,4-dimethoxybenzoyl chloride or a related derivative.

Heck Coupling: While typically used for forming C-C bonds with alkenes, variations of the Heck reaction can be adapted for the synthesis of diaryl ketones.

Carbonylative Cross-Coupling: A powerful approach involves the palladium-catalyzed coupling of an aryl halide and an organometallic reagent in the presence of carbon monoxide. For example, 2-iodo-phenyl acetate could be coupled with a 3,4-dimethoxyphenyl organometallic reagent under a carbon monoxide atmosphere to form the ketone bridge.

These palladium-catalyzed methods often offer advantages in terms of functional group tolerance and regioselectivity. mdpi.com

Oxidative coupling is an emerging area in organic synthesis that allows for the formation of C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.netunirioja.es In the context of synthesizing this compound, a hypothetical oxidative coupling reaction could involve the direct reaction of phenyl acetate with 3,4-dimethoxybenzaldehyde or a related precursor in the presence of a suitable metal catalyst and an oxidant.

While specific examples for this exact molecule might be sparse in the literature, the general principles of oxidative coupling suggest it as a potential modern and atom-economical approach to benzophenone synthesis. nih.gov Research in this area is ongoing and continues to provide new and efficient synthetic routes. unirioja.es

Coupling Reactions and Their Variants

Michael-Type Additions in Related Systems

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com While direct application to the synthesis of this compound is not extensively documented, the principles of Michael-type additions are instrumental in the synthesis of structurally related aromatic compounds. These reactions typically involve a Michael donor, such as an enolate, and a Michael acceptor, like an α,β-unsaturated ketone or ester. masterorganicchemistry.com

In systems analogous to the synthesis of substituted benzophenones, Michael-type additions can be envisioned. For instance, the reaction of a nucleophilic glycine equivalent with α,β-unsaturated oxazolidinones has been systematically studied as a general method for preparing β-substituted pyroglutamic acids. nih.gov This highlights the versatility of Michael additions in constructing complex molecules with high stereoselectivity. Furthermore, the synthesis of substituted benzofurans can proceed through pathways that incorporate Michael addition steps, such as the addition of a nucleophile to a reactive o-quinone methide intermediate.

The scope of Michael donors is broad and includes stabilized carbanions derived from β-ketoesters, malonates, and cyanoesters. The reaction proceeds under basic conditions, which facilitate the formation of the nucleophilic enolate. wikipedia.org The versatility of this reaction allows for the formation of a 1,5-dioxygenated pattern, which is a useful motif in many complex organic molecules. The development of asymmetric Michael additions has further expanded the utility of this reaction, enabling the enantioselective synthesis of chiral compounds.

Synthesis of Key Precursors and Building Blocks

Preparation of 3,4-Dimethoxybenzoyl Chloride

A crucial precursor for the synthesis of this compound is 3,4-dimethoxybenzoyl chloride, also known as veratroyl chloride. This acyl chloride is typically synthesized from 3,4-dimethoxybenzoic acid (veratric acid).

A common and effective method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂). This reaction can be carried out in an inert solvent such as toluene or benzene (B151609). The mixture is typically heated under reflux to drive the reaction to completion. For example, heating a mixture of veratric acid, toluene, and thionyl chloride under reflux for one hour, followed by removal of the solvent and excess thionyl chloride under reduced pressure, affords veratroyl chloride. nih.gov In some procedures, a catalytic amount of pyridine or N,N-dimethylformamide (DMF) is added to facilitate the reaction. One method describes dissolving veratric acid in benzene, adding a few drops of pyridine, and then adding thionyl chloride. The reaction mixture is then heated to 70-80 °C for two hours. Evaporation of the solvent and excess thionyl chloride under reduced pressure yields veratroyl chloride as a colorless powder in high yield.

Another reported procedure involves suspending veratric acid in dry benzene and refluxing with a large excess of thionyl chloride for five hours. Removal of the benzene then yields the desired product. A patent describes a process where 3,4-dimethoxybenzoic acid is treated with thionyl chloride in tetrahydrofuran in the presence of DMF at room temperature for 8 hours, resulting in an 82.8% yield of 3,4-dimethoxybenzoyl chloride.

Below is a table summarizing various synthetic methods for 3,4-dimethoxybenzoyl chloride:

| Starting Material | Reagent | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

| 3,4-Dimethoxybenzoic acid | Thionyl chloride | Toluene | None | Reflux, 1 hour | Not specified | nih.gov |

| 3,4-Dimethoxybenzoic acid | Thionyl chloride | Benzene | Pyridine | 70-80 °C, 2 hours | 100% | |

| 3,4-Dimethoxybenzoic acid | Thionyl chloride | Benzene | None | Reflux, 5 hours | Not specified | |

| 3,4-Dimethoxybenzoic acid | Thionyl chloride | Tetrahydrofuran | N,N-Dimethylformamide | Room temperature, 8 hours | 82.8% |

Routes to Substituted Phenyl Acetate Intermediates

The synthesis of substituted phenyl acetate intermediates is a fundamental transformation in organic chemistry, typically achieved through the acetylation of the corresponding substituted phenols.

A widely used method is the reaction of a phenol with acetic anhydride or acetyl chloride. This esterification reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide (B78521), to neutralize the acidic byproduct (acetic acid or hydrochloric acid). For instance, phenol reacts with acetyl chloride in the presence of sodium hydroxide and pyridine to form phenyl acetate. youtube.com Similarly, heating phenol with acetic anhydride can also yield phenyl acetate. researchgate.net

Solvent-free and catalyst-free conditions have also been explored for the esterification of phenols. One study demonstrated that various substituted phenols can be esterified with acetic anhydride at 120 °C without the need for a solvent or catalyst. wikipedia.org Another approach involves dissolving phenol in an aqueous sodium hydroxide solution, cooling the mixture, and then shaking it vigorously with acetic anhydride to produce phenyl acetate. orgsyn.org

The use of solid acid catalysts has also been investigated. For example, zinc zirconium phosphate has been shown to be an effective catalyst for the acetylation of phenols with acetic anhydride under solvent-free conditions. acs.org

The following table outlines different approaches to the synthesis of phenyl acetates:

| Phenol | Acetylating Agent | Catalyst/Base | Solvent | Key Conditions | Reference |

| Phenol | Acetyl chloride | Sodium hydroxide, Pyridine | Not specified | Not specified | youtube.com |

| Phenol | Acetic anhydride | None | None (solvent-free) | 120 °C | wikipedia.org |

| Phenol | Acetic anhydride | Sodium hydroxide | Water | Vigorous shaking | orgsyn.org |

| Phenol | Acetic anhydride | Zinc zirconium phosphate | None (solvent-free) | Not specified | acs.org |

| Phenol | Acetic acid | Phosphorus pentoxide | None | Heating | nih.gov |

Sustainable and Green Chemistry Approaches in Aromatic Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic esters to develop more environmentally friendly and sustainable processes.

Development of Environmentally Benign Synthetic Pathways

A key focus in green chemistry is the development of synthetic routes that minimize waste and avoid the use of hazardous materials. For aromatic ester synthesis, this includes the use of safer solvents, solvent-free reaction conditions, and alternative energy sources like microwave irradiation. masterorganicchemistry.comyoutube.com

Solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media have been successfully applied to the synthesis of various aromatic esters. youtube.com These methods offer significant improvements over classical procedures by simplifying the process and adhering to green chemistry principles. For example, the synthesis of certain cosmetic ingredients, which are aromatic esters, has been achieved with high yields under microwave activation and conventional heating using these techniques. youtube.com

The Steglich esterification, a widely used method for ester synthesis, has been adapted to be greener by utilizing acetonitrile (B52724) as a less hazardous solvent alternative to traditional chlorinated solvents or DMF. researchgate.net This modified protocol provides comparable reaction rates and yields and simplifies product purification, often eliminating the need for column chromatography. researchgate.net

Catalytic Systems for Efficient Esterification and Acylation

The development of efficient and reusable catalysts is a central theme in green ester synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov

Recent advancements have seen the development of innovative bimetallic oxide cluster catalysts, such as RhRuOx/C, for the synthesis of aryl esters. nih.gov These catalysts demonstrate high efficiency in cross-dehydrogenative coupling reactions between arenes and carboxylic acids, utilizing molecular oxygen as the sole, environmentally benign oxidant. nih.gov

Various solid acid catalysts have also been employed for esterification. These include:

Zirconocene triflate : This metallocene complex has shown good catalytic activity for the esterification of benzyl alcohol with benzoic acid, particularly in non-polar solvents like hexane (B92381) or toluene.

Sulfonic resins : These have been used as heterogeneous catalysts for the esterification of oleic acid with 1,3-propanediol to produce bio-lubricants.

Zeolites (H-ZSM-5, H-beta) : While their small pore size can be a limitation for larger molecules, they have been tested for esterification reactions.

Metal-supported Montmorillonite K-10 : Catalysts such as 10% Zn-K10 have shown high conversion and selectivity for the synthesis of phenolic esters and can be recycled. wikipedia.org

Enzymatic catalysis, using hydrolases like lipases, offers a highly selective and mild approach to esterification. nih.gov These biocatalysts can operate under ambient conditions and in non-aqueous environments, making them suitable for sensitive substrates. nih.gov The greenness of enzymatic acylation is also dependent on the choice of the acyl donor, with various options available to overcome unfavorable equilibria.

The following table provides a summary of various catalytic systems used in green aromatic ester synthesis:

| Catalyst Type | Specific Example | Reaction Type | Key Advantages | Reference |

| Bimetallic Oxide Cluster | RhRuOx/C | Cross-Dehydrogenative Coupling | Uses O₂ as oxidant, high efficiency | nih.gov |

| Metallocene Complex | Zirconocene triflate | Esterification | Good catalytic activity | |

| Heterogeneous Acid Catalyst | 10% Zn-Montmorillonite K10 | Esterification | High conversion, recyclable | wikipedia.org |

| Enzyme | Lipase | Esterification | Mild conditions, high selectivity | nih.gov |

Chemoenzymatic Synthesis Prospects for Structurally Complex Esters

Chemoenzymatic synthesis is an evolving field that merges the versatility of chemical reactions with the high selectivity of biological catalysts. mdpi.com This approach is particularly promising for the production of structurally complex esters, such as this compound, where achieving high regio- and chemoselectivity using traditional chemical methods can be challenging. chemistryjournals.netresearchgate.net By leveraging enzymes, synthetic routes can become more efficient, sustainable, and capable of producing highly pure compounds under mild reaction conditions. chemistryjournals.netrsc.org The use of biocatalysis in the pharmaceutical and fine chemical industries has expanded significantly, driven by the demand for greener and more selective synthetic processes. chemistryjournals.netnih.gov

The synthesis of esters like this compound involves the formation of an ester bond on a phenolic hydroxyl group. In a chemoenzymatic approach, this transformation is typically catalyzed by a class of enzymes known as hydrolases, particularly lipases, which can function in reverse in non-aqueous environments to synthesize esters rather than hydrolyze them. illinois.edu This methodology offers a significant advantage over conventional chemical methods, which may require harsh conditions or protecting group strategies to avoid side reactions on other functional groups within a complex molecule. chemistryjournals.net

Key enzymes, such as Candida antarctica lipase B (CALB), often immobilized as Novozyme 435, have demonstrated high efficiency in catalyzing the esterification of phenolic compounds. acs.orgnih.gov These biocatalysts are valued for their broad substrate scope and high stability in organic solvents, making them ideal for industrial applications. nih.gov The success of such a synthesis is dependent on optimizing various reaction parameters to maximize yield and purity.

Table 1: Prominent Biocatalysts for Ester Synthesis

| Enzyme | Source Organism | Typical Application in Ester Synthesis |

|---|---|---|

| Lipase B (CALB) | Candida antarctica | Highly efficient in esterification and transesterification of a wide range of substrates, including phenolic compounds. acs.orgnih.gov |

| Lipase (TLIM) | Thermomyces lanuginosus | Shows high substrate conversion in transesterification reactions for ester synthesis. acs.org |

| Esterases | Various microorganisms | Used for the synthesis of various esters, often demonstrating high selectivity. chemistryjournals.net |

The efficiency of chemoenzymatic esterification is heavily influenced by the reaction environment. The choice of solvent, management of water as a byproduct, and the nature of the acyl donor are critical factors. For instance, the removal of water, often accomplished using molecular sieves, can shift the reaction equilibrium toward the product, resulting in near-quantitative conversion. acs.org

Table 2: Impact of Reaction Parameters on Enzymatic Esterification of Phenolic Compounds

| Parameter | Effect on Reaction | Example from Research |

|---|---|---|

| Solvent | Affects enzyme stability, substrate solubility, and reaction rate. Non-polar organic solvents are often preferred. | Immobilized enzymes enable the use of biocatalysts in organic solvent systems, which is compatible with upstream and downstream chemistry. nih.gov |

| Water Removal | Crucial for driving the reaction equilibrium towards ester formation and preventing hydrolysis. | The addition of 4A molecular sieves to absorb byproduct water increased substrate conversion in enzymatic esterification to 98.7%. acs.org |

| Acyl Donor | The choice of acid, anhydride, or ester for transesterification impacts reaction rate and efficiency. | Vanillyl alcohol was successfully reacted with hexanoic acid in a 1:2 molar ratio using lipase B from C. antarctica. nih.gov |

| Temperature | Affects enzyme activity and stability; optimal temperature varies by enzyme. | Reactions are often carried out at mild temperatures, such as 37 °C, to preserve enzyme function. nih.gov |

For a structurally complex molecule like this compound, a prospective chemoenzymatic route would involve the selective acylation of the precursor, 2-hydroxy-3',4'-dimethoxybenzophenone. A lipase such as CALB could catalyze the reaction between the phenolic hydroxyl group of the precursor and an acetyl donor (e.g., vinyl acetate or acetic anhydride) in a suitable organic solvent. This enzymatic approach is expected to offer superior regioselectivity, targeting only the phenolic -OH group and leaving the rest of the molecule intact.

This contrasts sharply with traditional chemical acylation, which might employ acetic anhydride with a strong acid or base catalyst. Such methods lack selectivity and could lead to undesired side reactions, including the Fries rearrangement, especially in the presence of Lewis acids like AlCl₃. curlyarrows.com

Table 3: Conceptual Comparison: Chemical vs. Chemoenzymatic Acylation of 2-hydroxy-3',4'-dimethoxybenzophenone

| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Catalyst | Lewis acids (e.g., AlCl₃) or bases. | Enzyme (e.g., Lipase). nih.gov |

| Selectivity | Lower regioselectivity; risk of side reactions like Fries rearrangement. curlyarrows.com | High regioselectivity for the target phenolic hydroxyl group. nih.gov |

| Reaction Conditions | Often harsh (e.g., high temperatures, anhydrous conditions). chemistryjournals.net | Mild (e.g., ambient temperature and pressure). chemistryjournals.net |

| Sustainability | May use toxic reagents and solvents, generating more waste. chemistryjournals.net | Considered a "green" technology; biodegradable catalysts and less waste. rsc.org |

| Product Purity | May require extensive purification to remove byproducts. | Generally results in higher purity products, simplifying downstream processing. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(3,4-Dimethoxybenzoyl)phenyl acetate (B1210297), are not documented in the available literature. A detailed analysis and data table cannot be generated without this experimental information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimental ¹³C NMR data for 2-(3,4-Dimethoxybenzoyl)phenyl acetate, which would reveal the chemical environment of each carbon atom, is not available. Consequently, a table of chemical shifts and a detailed structural correlation are not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular framework. However, no published 2D NMR studies for this compound could be located.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound has not been published. This data is necessary to identify characteristic absorption bands for key functional groups, such as the ester and ketone carbonyl (C=O) stretches, C-O stretches, and aromatic C-H and C=C vibrations. Without the spectrum, a data table and functional group analysis cannot be compiled.

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy, offering insights into the vibrational modes of a molecule. There is no available Raman spectral data for this compound in the reviewed literature, precluding any discussion of its specific applications or spectral features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the presence of several functional groups: the benzophenone (B1666685) core, the methoxy (B1213986) groups, and the acetate group.

The fragmentation of benzophenones in mass spectrometry is well-documented. Typically, the most prominent fragmentation pathway involves the cleavage of the carbonyl bridge, leading to the formation of benzoyl cations. For this compound, two primary benzoyl cations could be anticipated: the 3,4-dimethoxybenzoyl cation and the 2-acetoxybenzoyl cation. The relative abundance of these fragment ions can provide information about the stability of the respective cations. Further fragmentation of the 3,4-dimethoxybenzoyl cation could involve the loss of methyl radicals or carbon monoxide.

Another characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, leading to the formation of a phenol (B47542) radical cation. In the case of this compound, this would result in a 2-(3,4-Dimethoxybenzoyl)phenol radical cation.

A plausible fragmentation pathway for this compound is outlined below:

| Fragment Ion | Proposed Structure | m/z (calculated) | Formation Pathway |

| [M]⁺ | C₁₇H₁₆O₅⁺ | 300.10 | Molecular Ion |

| [M - CH₂CO]⁺ | [C₁₅H₁₄O₃]⁺ | 258.09 | Loss of ketene |

| [C₉H₉O₃]⁺ | 3,4-dimethoxybenzoyl cation | 165.05 | α-cleavage |

| [C₈H₇O₃]⁺ | 2-acetoxybenzoyl cation | 163.04 | α-cleavage |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 | Subsequent fragmentation |

| [C₆H₅]⁺ | Phenyl cation | 77.04 | Subsequent fragmentation |

This table represents a predicted fragmentation pattern. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a compound and for distinguishing between ions with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₇H₁₆O₅, the calculated exact mass of the molecular ion [M]⁺ is 300.0998 g/mol . An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the proposed elemental composition. Furthermore, HRMS can be applied to the fragment ions observed in the mass spectrum, enabling the confident assignment of their elemental formulas and reinforcing the proposed fragmentation pathways.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₇H₁₇O₅⁺ | 301.1071 |

| [M+Na]⁺ | C₁₇H₁₆O₅Na⁺ | 323.0890 |

| [M-CH₂CO+H]⁺ | C₁₅H₁₅O₃⁺ | 259.1016 |

This table presents the calculated exact masses for potential ions observed in HRMS. These values serve as a reference for experimental data.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides invaluable information about the molecular formula and connectivity of a compound, X-ray crystallography offers an unparalleled view of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, the crystallographic parameters of related benzophenone derivatives can provide insights into its likely solid-state conformation. Benzophenone and its derivatives often crystallize in monoclinic or orthorhombic crystal systems. nih.gov For instance, the metastable β-phase of benzophenone crystallizes in the monoclinic space group C2/c. nih.gov

The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, a related molecule, also reveals a monoclinic C2/c space group. mdpi.com The analysis of such structures indicates that the dihedral angles between the phenyl rings of the benzophenone core are a key conformational feature. These angles are influenced by steric and electronic effects of the substituents and by intermolecular interactions in the crystal packing.

For this compound, the key structural parameters that would be determined from an X-ray crystallographic analysis include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.

A hypothetical data table for the crystallographic analysis of this compound, based on known derivatives, is presented below.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1800-2400 |

| Z | 4 |

| Dihedral Angle (Ring 1 - Ring 2) | ~50-60° |

This table provides a hypothetical set of crystallographic parameters for this compound based on data from related compounds. Experimental determination is required for actual values.

Based on a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound “this compound,” it has been determined that there is a lack of published scientific literature detailing the specific analyses requested in the provided outline.

While the methodologies outlined, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and others, are standard computational chemistry techniques, their application and the resulting data are highly specific to the molecule under investigation. These methods are widely used to study various compounds, including derivatives of benzophenone, chalcones, and other aromatic esters. nih.govnih.govresearchgate.netnih.gov However, without studies performed directly on this compound, it is not possible to provide the scientifically accurate, compound-specific data and detailed research findings required for the article.

Generating content for the requested sections would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Therefore, the article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of the requisite source material in the public domain.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics SimulationsNo specific molecular modeling or dynamics simulation studies for 2-(3,4-Dimethoxybenzoyl)phenyl acetate (B1210297) were found.

Binding Energy and Docking Score AnalysisNo data on binding energies or docking scores for 2-(3,4-Dimethoxybenzoyl)phenyl acetate in complex with any protein target could be located.

Future computational research may focus on this compound, at which point a detailed article as requested could be generated.

Reactivity and Reaction Mechanisms

Hydrolysis and Transesterification Pathways

The ester linkage in 2-(3,4-Dimethoxybenzoyl)phenyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification, fundamental reactions for aromatic esters. numberanalytics.com

Hydrolysis: This reaction involves the cleavage of the ester bond and can be catalyzed by either acid or base. numberanalytics.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetate group. This process is typically irreversible and results in the formation of 2-(3,4-dimethoxybenzoyl)phenoxide and acetic acid, with the latter being deprotonated to acetate in the basic medium. numberanalytics.com The mechanism involves a nucleophilic acyl substitution pathway.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. numberanalytics.com This reaction is reversible and yields 2-(3,4-dimethoxybenzoyl)phenol and acetic acid.

The rate of hydrolysis is influenced by both electronic and steric factors. pearson.com The bulky benzophenone (B1666685) substituent may introduce some steric hindrance, potentially slowing the approach of the nucleophile compared to a simpler ester like phenyl acetate. pearson.com

Transesterification: This process involves the exchange of the alkoxy group of the ester. For instance, in the presence of an alcohol (e.g., methanol) and a catalyst, 2-(3,4-Dimethoxybenzoyl)phenyl acetate can be converted to methyl acetate and 2-(3,4-dimethoxybenzoyl)phenol. Lanthanide triflates, such as La(OTf)₃, have been shown to be potent catalysts for the methanolysis of aryl esters at neutral pH and ambient temperatures. researchgate.net

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH) | 2-(3,4-Dimethoxybenzoyl)phenoxide, Acetate | Nucleophilic Acyl Substitution |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), Heat | 2-(3,4-Dimethoxybenzoyl)phenol, Acetic Acid | Nucleophilic Acyl Substitution (reversible) |

| Transesterification (Methanolysis) | Methanol (B129727), Catalyst (e.g., La(OTf)₃, NaOCH₃) | 2-(3,4-Dimethoxybenzoyl)phenol, Methyl Acetate | Catalytic Nucleophilic Acyl Substitution |

Aromatic Substitution Reactions of the Phenyl and Dimethoxybenzoyl Moieties

The molecule contains two aromatic rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution (EAS). libretexts.org

Dimethoxybenzoyl Moiety: This ring is substituted with two methoxy (B1213986) groups (-OCH₃), which are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. libretexts.org The presence of these groups makes this ring highly susceptible to electrophilic attack at the positions ortho to the methoxy groups.

Phenyl Acetate Moiety: This ring is substituted with an acetoxy group (-OAc) and a benzoyl group (-COAr). The benzoyl group is strongly deactivating and meta-directing due to its electron-withdrawing nature. libretexts.org The acetoxy group is an ortho, para-director, but it is less activating than a simple alkoxy group. The powerful deactivating effect of the ortho-benzoyl group is expected to dominate, making this ring significantly less reactive towards electrophiles than the dimethoxybenzoyl ring.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (RCl/AlCl₃ and RCOCl/AlCl₃, respectively). minia.edu.eguomustansiriyah.edu.iq For this compound, these reactions would overwhelmingly occur on the more activated dimethoxybenzoyl ring.

| Aromatic Ring | Substituents | Predicted Reactivity toward EAS | Directing Effect |

|---|---|---|---|

| Dimethoxybenzoyl | Two -OCH₃ (activating), One -CO- (deactivating) | Highly Activated | Ortho, para to -OCH₃ groups |

| Phenyl Acetate | One -OAc (activating), One -COAr (deactivating) | Highly Deactivated | Complex/Unfavorable |

Reactions Involving the Ester Linkage and Carbonyl Groups

The molecule possesses two distinct carbonyl groups—one in the ester linkage and one in the ketone bridge—each with characteristic reactivity.

Reduction: The two carbonyl groups can be reduced using hydride reagents.

The ketone can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), which does not typically reduce esters. libretexts.org This would yield 2-[hydroxy(3,4-dimethoxyphenyl)methyl]phenyl acetate.

A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester. libretexts.org This reaction would produce 2-(3,4-dimethoxyphenyl)(2-(hydroxymethyl)phenyl)methanol. The ester is first reduced to an aldehyde intermediate, which is then further reduced to a primary alcohol. libretexts.org

Reaction with Organometallics: Grignard reagents (RMgX) will react with both carbonyl centers. The ketone will be attacked to form a tertiary alcohol. The ester will also be attacked, typically twice, to form a tertiary alcohol after replacing the phenoxy leaving group.

Haller-Bauer Reaction: As a non-enolizable ketone, the benzophenone moiety could potentially undergo the Haller-Bauer reaction when treated with a strong amide base, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org

| Functional Group | Reagent | Product Type |

|---|---|---|

| Ketone | NaBH₄ | Secondary Alcohol |

| Ester | LiAlH₄ | Primary Alcohol (and reduction of ketone) |

| Ketone & Ester | LiAlH₄ | Diol (secondary and primary alcohols) |

| Ketone & Ester | Grignard Reagent (RMgX) | Tertiary Alcohols |

Radical Reactions and Mechanistic Pathways

The benzophenone substructure is a cornerstone of photochemistry and is well-known for its ability to initiate radical reactions. wikipedia.org

Upon absorption of UV light, the benzophenone moiety in this compound can be promoted from its ground state (S₀) to an excited singlet state (S₁). It then efficiently undergoes intersystem crossing to a more stable triplet state (T₁). wikipedia.org This triplet state has diradical character and is a powerful hydrogen atom abstractor. wikipedia.orgresearchgate.net In the presence of a suitable hydrogen donor (R-H), it can abstract a hydrogen atom to form a ketyl radical and a new radical species (R•). researchgate.net

Alternatively, the benzophenone core can be reduced by alkali metals, such as sodium, to form a deeply colored radical anion known as a diphenylketyl. wikipedia.org This species is formed by a single-electron transfer (SET) from the metal to the benzophenone's carbonyl group.

While esters can also participate in radical reactions, the benzophenone moiety's photochemical properties are the most prominent pathway for radical formation in this molecule. beilstein-journals.org

Cycloaddition Reactions and Their Applicability

Cycloaddition reactions offer a powerful method for constructing cyclic molecules. For this compound, the most relevant of these is the Paternò-Büchi reaction, a [2+2] photocycloaddition. nih.gov

This reaction occurs between the excited triplet state of the benzophenone ketone and an alkene in its ground state. nih.gov The process leads to the formation of a four-membered ether ring, known as an oxetane. The reaction mechanism is distinct from many thermal cycloadditions and provides a synthetic route to complex, strained ring systems. nih.gov The applicability of this reaction lies in the synthesis of highly functionalized oxetanes, which can be valuable intermediates in organic synthesis.

Other cycloaddition pathways, such as [3+2] dipolar cycloadditions, are also known in organic chemistry, but the [2+2] photocycloaddition is the characteristic reaction for the benzophenone carbonyl group. uchicago.edunih.gov

| Reaction Name | Reactants | Product | Reaction Type |

|---|---|---|---|

| Paternò-Büchi Reaction | This compound (excited state) + Alkene | Oxetane | [2+2] Photocycloaddition |

Oxidation and Reduction Chemistry of Aromatic Ester Systems

The redox chemistry of this compound involves both the functional groups and the aromatic rings.

Reduction: As discussed previously (Section 5.3), the carbonyl groups are the primary sites for reduction.

Selective Ketone Reduction: NaBH₄ reduces the ketone to a secondary alcohol. libretexts.org

Exhaustive Carbonyl Reduction: LiAlH₄ reduces both the ketone and the ester to their corresponding alcohols. libretexts.org

Aromatic Ring Reduction: The benzene (B151609) rings are generally resistant to reduction due to their aromatic stability. rsc.org However, under forcing conditions, such as high-pressure hydrogen gas with a powerful catalyst (e.g., rhodium on carbon), the aromatic rings can be hydrogenated to form cyclohexane (B81311) rings. rsc.orgpressbooks.pub This process, however, destroys the aromaticity of the system. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) can partially reduce aromatic rings to 1,4-dienes. rsc.org Electron-donating groups, like the methoxy substituents, influence the regioselectivity of this reduction. rsc.org

Oxidation:

Aromatic Rings: Aromatic rings are generally inert to common oxidizing agents like KMnO₄. pressbooks.pub However, the electron-rich dimethoxy-substituted ring is more susceptible to oxidative degradation under harsh conditions than the deactivated phenyl acetate ring.

Side-Chain Oxidation: The mechanism of side-chain oxidation on alkylbenzenes typically involves the formation of benzylic radicals at C-H bonds adjacent to the ring. pressbooks.pub Since the ketone's carbon atom lacks benzylic hydrogens, this type of oxidation is not possible.

Baeyer-Villiger Oxidation: The ketone functional group can undergo oxidation with a peroxyacid (e.g., m-CPBA). This reaction inserts an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. ucr.edu This would result in the formation of a phenyl 3,4-dimethoxybenzoate structure.

Structure Activity Relationship Sar Studies of Analogues and Derivatives

Design and Synthesis of 2-(3,4-Dimethoxybenzoyl)phenyl Acetate (B1210297) Analogues

The design of analogues of 2-(3,4-dimethoxybenzoyl)phenyl acetate typically involves modifications at three primary locations: the 3,4-dimethoxybenzoyl moiety, the phenyl acetate ring, and the ester linkage. Synthetic strategies are devised to introduce a variety of substituents with diverse electronic and steric properties to probe the chemical space around the core scaffold.

A common synthetic approach to such analogues involves the acylation of a substituted 2-hydroxybenzophenone (B104022). For instance, a substituted 2-hydroxybenzophenone can be reacted with an appropriate acid chloride or anhydride (B1165640) in the presence of a base to yield the desired phenyl acetate analogue. The substituted 2-hydroxybenzophenones themselves can be prepared via Friedel-Crafts acylation of a substituted phenol (B47542) with a substituted benzoyl chloride.

For example, to introduce variations on the benzoyl ring, different methoxy-substituted benzoyl chlorides can be used in the initial Friedel-Crafts reaction. To modify the phenyl acetate ring, a range of substituted 2-hydroxybenzophenones can be synthesized and subsequently acylated. The ester group can also be altered, for instance, by using different acid anhydrides or acid chlorides in the final step to introduce groups other than acetate.

A general synthetic scheme is outlined below:

Scheme 1: General Synthesis of this compound Analogues

Step 1: Friedel-Crafts Acylation

A substituted phenol reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a substituted 2-hydroxybenzophenone.

Step 2: Esterification

The resulting 2-hydroxybenzophenone is then treated with an acid chloride or anhydride (e.g., acetyl chloride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the final this compound analogue.

This versatile synthetic route allows for the generation of a library of compounds with systematic structural variations, which is essential for comprehensive SAR studies.

Influence of Substituents on Molecular Interactions and Reactivity

The electronic nature of substituents on either the benzoyl or the phenyl ring can significantly modulate the biological activity of the analogues. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, influencing its ability to participate in key molecular interactions such as hydrogen bonding, and π-π stacking.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl groups increase the electron density on the aromatic ring to which they are attached. nih.gov This can enhance the strength of cation-π interactions with biological targets. In the context of the 3,4-dimethoxybenzoyl moiety, the methoxy groups are crucial for the observed activity in many related compounds. Studies on other phenolic compounds have shown that the presence and number of methoxy groups can enhance antioxidant activity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density on the aromatic ring. This can impact the acidity of nearby protons and the strength of hydrogen bonds. In some related classes of compounds, the introduction of EWGs has been shown to enhance biological activity by improving binding affinity to target enzymes.

The interplay of these electronic effects is complex and target-dependent. For instance, in a series of phenyl acetate derivatives, the introduction of a fluorophenyl group led to greater anticancer activity compared to other substitutions. researchgate.net

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Potential Effects

| Substituent Group | Classification | Potential Effect on Activity |

| -OCH₃ (Methoxy) | Electron-Donating | May enhance binding through hydrogen bonding and cation-π interactions. |

| -OH (Hydroxyl) | Electron-Donating | Can act as a hydrogen bond donor and acceptor, potentially increasing target affinity. |

| -CH₃ (Methyl) | Electron-Donating | Can increase lipophilicity and van der Waals interactions. |

| -Cl (Chloro) | Electron-Withdrawing | Can form halogen bonds and alter electronic distribution, potentially improving binding. |

| -NO₂ (Nitro) | Electron-Withdrawing | Can act as a hydrogen bond acceptor and significantly alter electronic properties. |

The size and shape of substituents, or steric effects, play a critical role in determining how well an analogue can fit into the binding site of a biological target. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals interactions for strong affinity.

The relative orientation of the two phenyl rings in the benzophenone (B1666685) core is also crucial. The presence of substituents, particularly at the ortho positions, can influence the dihedral angle between the rings. This conformational preference can be a key determinant of biological activity, as it dictates the three-dimensional shape of the molecule and its complementarity to the target's binding pocket. For instance, in a study of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, the acetate group was found to be almost perpendicular to the phenyl ring, a conformation similar to that of aspirin. nih.gov

For example, the position of the methoxy groups on the benzoyl ring is critical. The 3,4-dimethoxy substitution pattern is a common motif in many biologically active natural products and synthetic compounds. Shifting these groups to other positions, such as 2,4- or 3,5-, would likely result in a significant change in activity. Studies on related compounds have shown that the position of methoxy groups significantly affects biological properties. nih.gov For instance, in a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, compounds with a methoxy group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogues and provide insights into the physicochemical properties that are important for activity.

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC₅₀ values) would be selected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = alogP + bσ + c*Es + d Where logP represents hydrophobicity, σ is an electronic parameter, Es is a steric parameter, and a, b, c, d are coefficients determined by the regression analysis.

QSAR studies on related benzophenone derivatives have successfully identified key descriptors influencing their biological activities, such as antimalarial properties.

Correlation between Molecular Structure and Observed Biological Activity of Analogues

The ultimate goal of SAR studies is to establish a clear correlation between the molecular structure of the analogues and their observed biological activity. This is achieved by systematically analyzing the activity data from a library of synthesized and tested compounds.

For this compound analogues, SAR exploration could reveal several important trends. For example, it might be found that:

Anticancer Activity: The presence of the 3,4-dimethoxybenzoyl moiety is often associated with anticancer properties. Modifications to the phenyl acetate ring, such as the introduction of halogens or small alkyl groups at specific positions, could enhance this activity. Research on 2-(3,4-disubstituted phenyl)benzoxazole derivatives has shown that certain substitutions on the phenyl ring lead to promising anticancer activity. mdpi.com

Anti-inflammatory Activity: The phenyl acetate core is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of the analogues could be tuned by altering the substituents on both aromatic rings.

Antimicrobial Activity: Some benzophenone derivatives have shown antimicrobial effects. The introduction of specific functional groups, such as additional hydroxyl or amino groups, could impart or enhance antimicrobial activity in the analogues.

Table 2: Hypothetical SAR Data for this compound Analogues against a Cancer Cell Line

| Compound | R1 (on phenyl acetate ring) | R2 (on phenyl acetate ring) | IC₅₀ (µM) |

| Parent | H | H | 15.2 |

| Analogue 1 | 4-Cl | H | 8.5 |

| Analogue 2 | 4-F | H | 7.9 |

| Analogue 3 | 4-CH₃ | H | 12.1 |

| Analogue 4 | 4-NO₂ | H | 25.6 |

| Analogue 5 | 3-Cl | H | 10.3 |

| Analogue 6 | 4-Cl | 5-Cl | 4.2 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that small, electron-withdrawing groups at the 4-position of the phenyl acetate ring (like Cl and F) enhance anticancer activity. A bulky, electron-withdrawing group like NO₂ is detrimental. Dichlorination at the 4- and 5-positions significantly improves potency. This type of systematic analysis is fundamental to the iterative process of drug design and optimization.

Applications in Organic Synthesis and Intermediates for Advanced Materials

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of a carbonyl group ortho to an acetate (B1210297) functionality on one of the phenyl rings of 2-(3,4-Dimethoxybenzoyl)phenyl acetate makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic scaffolds. The 1,2-dicarbonyl-like nature of the benzoylphenyl moiety upon hydrolysis of the acetate group can be exploited in condensation and cyclization reactions.

One significant application of such structures is in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological activities. The reaction of an ortho-dicarbonyl compound with an ortho-phenylenediamine is a classical and efficient method for constructing the quinoxaline (B1680401) ring system. sapub.orgnih.govorientjchem.org In a potential synthetic route, the hydrolysis of this compound would yield the corresponding 2-hydroxy-3',4'-dimethoxybenzophenone, which could then be oxidized to the corresponding dicarbonyl compound. This intermediate can subsequently react with a variety of substituted ortho-phenylenediamines to produce a library of functionalized quinoxalines.

Furthermore, 2-acylphenyl acetates and their derivatives can undergo intramolecular cyclization reactions to form other important heterocyclic systems, such as benzofurans. rsc.orgresearchgate.netnih.gov Base-promoted intramolecular cyclization of related 2-ynylphenols is a developed method for synthesizing 2-substituted benzo[b]furans. rsc.org By analogy, derivatives of this compound could be envisioned to participate in similar intramolecular condensation or cyclization pathways, leading to complex fused-ring systems. The presence of the dimethoxy groups can also influence the regioselectivity of these reactions and modulate the electronic properties of the final products.

The general reactivity of the benzophenone (B1666685) core also allows for its transformation into other functional groups, providing further avenues for complex molecule synthesis. For instance, multi-step synthetic sequences can be designed where the benzophenone moiety acts as a directing group or a reactive handle for subsequent chemical modifications. nih.govmdpi.com

Role in the Preparation of Advanced Organic Materials

The benzophenone scaffold is a well-established component in the design of advanced organic materials due to its unique photophysical and electronic properties. mdpi.compreprints.org Derivatives of benzophenone are widely utilized in polymer chemistry and materials science, and this compound can be considered a valuable intermediate for creating such functional materials.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are extensively used as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs. mdpi.compreprints.org The benzophenone core can act as an electron-deficient unit, which, when combined with various electron-donating moieties, can create molecules with desirable charge-transport properties and high triplet energies. The dimethoxy groups in this compound are electron-donating, which could be further functionalized or complemented with other donor or acceptor groups to fine-tune the material's HOMO-LUMO gap and emission characteristics. The twisted geometry of benzophenones helps in reducing intermolecular interactions, which is beneficial for achieving high quantum efficiencies in OLED devices. preprints.org

Photoinitiators and Photocrosslinkers: Benzophenone and its derivatives are classic photoinitiators used in photopolymerization processes. Upon UV irradiation, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a polymer backbone, leading to the formation of radicals that initiate cross-linking. researchgate.net The presence of the dimethoxy groups can influence the absorption spectrum and the photoreactivity of the benzophenone core.

Liquid Crystalline Materials: The rigid core structure of benzophenone makes it a potential building block for liquid crystalline materials. By attaching appropriate mesogenic units and flexible alkyl or alkoxy chains, it is possible to design molecules that exhibit liquid crystalline phases. beilstein-journals.orgtcichemicals.com The bent shape of the benzophenone unit could lead to the formation of interesting mesophases.

Below is an interactive table summarizing the potential applications of materials derived from this compound:

| Application Area | Material Type | Key Structural Feature of Precursor | Potential Properties of Final Material |

| Organic Electronics | OLED Host/Emitter Materials | Benzophenone core, dimethoxy groups | High triplet energy, good charge transport, tunable emission |

| Polymer Science | Photoinitiators, Crosslinkers | Benzophenone core | Efficient UV absorption and radical formation |

| Sensing and Imaging | Functional Dyes, Sensors | Benzophenone core, carbonyl group | Analyte recognition, changes in fluorescence/color |

| Display Technology | Liquid Crystals | Rigid benzophenone core | Formation of mesophases, anisotropic properties |

Catalytic Applications of Related Aromatic Esters

Aromatic esters, including structures analogous to this compound, are important substrates in a variety of catalytic transformations. These reactions often provide efficient and selective methods for forming new chemical bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Aromatic esters can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. One notable example is the α-arylation of esters, where an aryl group is introduced at the carbon atom adjacent to the ester carbonyl. organic-chemistry.orgresearchgate.netacs.orgresearchgate.net This reaction typically involves the formation of an ester enolate, which then couples with an aryl halide in the presence of a palladium catalyst. While the acetate group in this compound does not have an α-hydrogen for direct arylation, the ester functionality can be modified to a group amenable to such reactions.

Furthermore, palladium-catalyzed carbonylation of aryl halides in the presence of alcohols is a common method for synthesizing aromatic esters. acs.org The reverse reaction, the decarbonylative coupling of aromatic esters, is also an area of active research.

Transesterification Reactions: Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a fundamental reaction in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com This process can be catalyzed by acids, bases, or various metal catalysts. For sterically hindered aromatic esters, finding efficient catalytic systems is crucial. researchgate.net Catalysts based on zinc, titanium, and various Lewis acids have been shown to be effective for the transesterification of a wide range of esters, including those with complex functionalities. nih.gov For a molecule like this compound, catalytic transesterification could be employed to introduce different alcohol moieties, thereby modifying its physical and chemical properties for specific applications. For instance, transesterification with a polymerizable alcohol could lead to the formation of a monomer for advanced materials.

The following table provides a summary of relevant catalytic reactions for aromatic esters:

| Reaction Type | Catalyst System (Examples) | Description | Potential Application for the Target Compound System |

| α-Arylation | Palladium complexes with phosphine (B1218219) ligands | Introduction of an aryl group at the α-position of an ester. | Modification of the ester side chain to build molecular complexity. |

| Carbonylation | Palladium catalysts | Synthesis of aromatic esters from aryl halides and carbon monoxide. | A potential synthetic route to the target compound and its analogues. |

| Transesterification | Acids, Bases, Metal catalysts (Zn, Ti) | Exchange of the alcohol moiety of an ester. | Introduction of new functional groups or polymerizable units. |

Analytical Method Development for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating and quantifying components of a mixture. For a compound like 2-(3,4-Dimethoxybenzoyl)phenyl acetate (B1210297), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for effective analysis.

HPLC is a primary choice for the analysis of non-volatile or thermally unstable compounds like 2-(3,4-Dimethoxybenzoyl)phenyl acetate. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separation.

The development of an effective HPLC method begins with the selection of an appropriate stationary phase (column) and mobile phase. Given the chemical structure of this compound, which contains both polar (ester, methoxy) and non-polar (benzene rings) moieties, reversed-phase HPLC is the most suitable approach.

Column Selection: A C18 column is the standard choice for reversed-phase chromatography and is highly effective for separating benzophenone (B1666685) derivatives. nih.govijpsjournal.com Columns with a particle size of 1.7 to 5 µm are typically used, with smaller particles offering higher resolution and faster analysis times, particularly in Ultra-High-Performance Liquid Chromatography (UHPLC) systems. nih.govnih.gov

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. The ratio of organic solvent to water is adjusted to control the retention time of the analyte. A higher percentage of the organic solvent will decrease the retention time.

Additives: Small amounts of acids, such as formic acid or phosphoric acid, are often added to the mobile phase. nih.govresearchgate.net This can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups and minimizing interactions with residual silanols on the silica-based stationary phase.

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed for complex samples or to optimize peak shape. For instance, a gradient could start with a lower concentration of organic solvent and gradually increase, allowing for the elution of a wide range of compounds with good resolution. nih.gov

| Parameter | Recommended Starting Conditions | Rationale/Justification |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) | Proven effectiveness for separating benzophenone derivatives. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid improves peak shape and is compatible with mass spectrometry. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |

| Elution Mode | Gradient | Provides good separation for compounds with varying polarities. |

| Flow Rate | 0.3 - 1.0 mL/min | Standard flow rates for analytical HPLC. nih.govresearchgate.net |

| Column Temperature | 35-40 °C | Elevated temperatures can improve efficiency and reduce backpressure. ijpsjournal.com |

UV Detection: The benzophenone core of this compound contains a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of the compound. For similar benzophenone derivatives, detection is often performed in the range of 315 nm. researchgate.net A Diode Array Detector (DAD) can be particularly useful as it collects spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred method. Techniques like electrospray ionization (ESI) are used to ionize the analyte. A triple quadrupole mass spectrometer (MS/MS) provides excellent specificity and low detection limits by monitoring specific precursor-to-product ion transitions. ijpsjournal.comnih.gov This is invaluable for confirming the identity of the compound and for quantification at trace levels.

| Detection Method | Advantages | Typical Application |

| UV/DAD | Simple, robust, non-destructive. | Routine quantification, purity analysis. |

| MS (ESI-QTOF) | High sensitivity, provides mass information for identification. | Structure confirmation, impurity profiling. |

| MS/MS (Triple Quad) | Highest selectivity and sensitivity, excellent for quantification. | Trace analysis in complex matrices (e.g., environmental, biological samples). ijpsjournal.comnih.gov |

While HPLC is generally preferred for a compound of this molecular weight and polarity, GC analysis is also feasible. The volatility of this compound should be sufficient for GC, although high inlet and oven temperatures may be required.

A potential GC method would involve a capillary column with a polar stationary phase, such as a wax-based column (e.g., DB-WAX), to achieve good separation based on polarity. akjournals.com

Method Parameters:

Injection: A split/splitless inlet would be used, with the temperature set high enough (e.g., 240-280 °C) to ensure complete volatilization without thermal degradation. akjournals.com

Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol, would be suitable. akjournals.com

Oven Temperature Program: A temperature program starting at a lower temperature and ramping up would be necessary to achieve separation from any impurities or other components in the sample. A typical program might start at 40-100°C and ramp up to 230-280°C. akjournals.com

Detection: A Flame Ionization Detector (FID) can be used for general quantification. For definitive identification and higher sensitivity, a Mass Spectrometer (MS) is the detector of choice. The electron impact (EI) mass spectrum would provide a characteristic fragmentation pattern that can be used for structural confirmation. For phenyl acetate derivatives, characteristic fragment ions can be monitored for selective quantification. akjournals.comakjournals.com

If this compound is synthesized in a way that could produce enantiomers (e.g., through the introduction of a chiral center), or if it is used as a chiral building block, methods for chiral separation would be necessary. Chiral HPLC is the most powerful and widely used technique for this purpose. chiralpedia.com

This is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a wide range of compounds, including benzophenone derivatives. nih.govnih.gov

The development of a chiral separation method is often an empirical process involving the screening of different CSPs and mobile phases. youtube.com

Normal Phase Mode: A mixture of a nonpolar solvent like hexane (B92381) with a polar modifier like 2-propanol or ethanol (B145695) is commonly used.

Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol.

Reversed-Phase Mode: An aqueous mobile phase with an organic modifier is used.

The choice of mobile phase can significantly impact the enantiomeric separation. nih.gov The goal is to find a combination of CSP and mobile phase that provides baseline resolution (Rs > 1.5) of the enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrophotometric Methods for Quantitative Analysis

For routine quantitative analysis of this compound in a simple, known matrix (e.g., a formulated product), a direct UV-Vis spectrophotometric method can be developed. This approach is simpler and faster than chromatography but lacks its specificity.

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Wavelength Selection: The first step is to record the UV spectrum of a pure standard of this compound dissolved in a suitable solvent (e.g., methanol or ethanol). The wavelength of maximum absorbance (λmax) is chosen for the analysis to ensure the highest sensitivity and minimize deviations from Beer's law.

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the selected λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of this curve (indicated by a correlation coefficient, R², close to 1.0) is assessed to establish the working concentration range of the assay.

Sample Analysis: The sample solution is prepared in the same solvent, and its absorbance is measured. The concentration of the analyte in the sample is then determined by interpolation from the calibration curve.

This method is most effective when this compound is the only component in the sample that absorbs significantly at the chosen wavelength. If interfering substances are present, more advanced spectrophotometric techniques involving derivative spectroscopy or ratio spectra manipulation may be required to resolve the mixture. eurjchem.com

Method Validation Protocols for Analytical Procedures

A comprehensive review of scientific literature and chemical databases did not yield specific validated analytical methods for the detection and quantification of the compound this compound. As a result, detailed research findings and specific data tables for the validation of an analytical procedure for this particular compound cannot be provided.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. nih.gov Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines on the validation of analytical procedures, outlining the characteristics that should be considered. akjournals.comiajps.com These guidelines provide a framework for performing method validation, ensuring that the analytical method is reliable, reproducible, and accurate for the analysis of a specific substance. journaljpri.com

The typical validation characteristics for an analytical procedure include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. phmethods.net A validation protocol would be established to define the procedures and acceptance criteria for each of these validation parameters. derpharmachemica.com The results of the validation study are then documented in a validation report. derpharmachemica.com

In the absence of a specific validated method for this compound, a general overview of the validation protocols that would be applied, based on ICH guidelines, is presented below. It is important to note that the data presented in the tables are illustrative examples and not the result of actual experimental work on this compound.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical method can distinguish the compound from its starting materials, potential by-products of the synthesis, and any degradation products.

Linearity and Range

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. rsc.org A minimum of five concentrations are typically used to establish linearity. nih.gov

Illustrative Data for Linearity Study

| Concentration (µg/mL) | Response (Arbitrary Units) |

|---|---|

| 50 | 45000 |

| 75 | 68000 |

| 100 | 91000 |

| 125 | 112000 |

| 150 | 135000 |

From this illustrative data, a linear regression analysis would be performed, and the correlation coefficient (r²) would be calculated. An acceptance criterion of r² ≥ 0.999 is common. researchgate.net

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. derpharmachemica.com It is typically determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a certified reference material) or by recovery studies on spiked samples. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. nih.gov

Illustrative Data for Accuracy Study

| Spiked Level (%) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80 | 80 | 79.5 | 99.4 |

| 100 | 100 | 100.2 | 100.2 |

| 120 | 120 | 119.8 | 99.8 |

The acceptance criteria for recovery are typically in the range of 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility. iajps.com

Repeatability refers to the precision under the same operating conditions over a short interval of time. It is typically assessed by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. iajps.com

Intermediate precision expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment. iajps.com